molecular formula C63H106O30 B1632502 Notoginsenoside S

Notoginsenoside S

Cat. No.: B1632502
M. Wt: 1343.5 g/mol
InChI Key: AZIGQTILUNTIQH-RJLRDNOXSA-N
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Description

Notoginsenoside S is a bioactive saponin compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .

Mechanism of Action

Target of Action

Notoginsenoside S, a unique bioactive component of Panax notoginseng, has been found to primarily target tumor necrosis factor-Alpha (TNF-α) in myocardial tissues . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by other cell types as well .

Mode of Action

This compound interacts with its primary target, TNF-α, resulting in a reduction of its expression in myocardial tissues and AC16 cardiomyocytes . This interaction also leads to a decrease in the release of inflammatory factors in AC16 cells . The compound’s mode of action is through inhibiting the activation of phosphatidylinositol 3-kinase (PI3K)/Akt signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. This compound has been shown to regulate this pathway, leading to various downstream effects such as the regulation of smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling .

Pharmacokinetics

These studies suggest that Notoginsenosides have good linearity and bioavailability . .

Result of Action

This compound has been shown to have significant effects on various health conditions. For instance, it has been found to ameliorate myocardial fibrosis in septic mice . It also significantly improves serum lipid profiles, encompassing TG, TC, LDL, ox-LDL, and HDL . Furthermore, it has been shown to inhibit the secretion of VCAM-1 and ICAM-1, enhance the levels of plasma NO and eNOS, and reduce the expression of the JNK2/P38 MAPK/VEGF endothelial damage pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of this compound into 25-OH-20 (S/R)-R2, which has elevated cardioprotective effects, was mediated by a biocatalytic system of Cordyceps sinensis . This suggests that the presence of certain enzymes or other substances in the environment can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Notoginsenoside S interacts with various enzymes and proteins. For instance, it has been shown to suppress the phosphorylation of transforming growth factor-activated protein kinase 1 β (TAK1), JNK, and p38 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in H22 hepatoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to suppress the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to significantly decrease myocardial infarction area, alleviate myocardial cell damage, and improve cardiac function in myocardial ischemia/reperfusion (MI/R) mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to protect against myocardial ischemia/reperfusion injury in mice when administered at a dosage of 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate lipid metabolism, exhibiting anti-inflammatory and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Notoginsenoside S can be synthesized through various methods, including enzymatic transformation and microwave processing. Enzymatic transformation involves the use of specific glycosidase enzymes to convert precursor compounds into this compound. For instance, a recombinant glycosidase from Herpetosiphon aurantiacus has been used to transform vina-ginsenoside R7 into this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng leaves and roots. Techniques such as ultrasound-assisted extraction (UAE) and macroporous resin chromatography are employed to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside S undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, biotransformation of Notoginsenoside R1 by Lactiplantibacillus plantarum S165 results in the formation of 20(S/R)-Notoginsenoside R2, which exhibits enhanced anticancer activity .

Scientific Research Applications

Notoginsenoside S has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Notoginsenoside S is compared with other similar compounds, such as Notoginsenoside R1, Notoginsenoside R2, and Ginsenoside Rg1. These compounds share structural similarities but differ in their pharmacological activities and potency:

This compound stands out due to its balanced profile of anti-inflammatory, antioxidant, and anticancer activities, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGQTILUNTIQH-RJLRDNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H106O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346727
Record name Notoginsenoside S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575446-95-6
Record name Notoginsenoside S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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